methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is of interest due to its unique structural features, which include a bromodifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the bromodifluoromethyl group into a pyrrole ring. One common method is the difluoromethylation of a bromopyrrole precursor. This can be achieved using difluorocarbene reagents under specific conditions. For example, the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluorocarbene reagents has been reported to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Difluorocarbene Reagents:
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing and Reducing Agents: Used for modifying the pyrrole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pyrrole ring can interact with biological molecules, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: A similar compound with applications in the agrochemical industry.
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: A precursor used in the synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate.
Uniqueness
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its combination of a bromodifluoromethyl group and a pyrrole ring
Properties
Molecular Formula |
C7H6BrF2NO2 |
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Molecular Weight |
254.03 g/mol |
IUPAC Name |
methyl 1-[bromo(difluoro)methyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-3-11(4-5)7(8,9)10/h2-4H,1H3 |
InChI Key |
UDIVLHNGOWEACL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C1)C(F)(F)Br |
Origin of Product |
United States |
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